2-Chloro-3-(trichloromethyl)pentane

Description

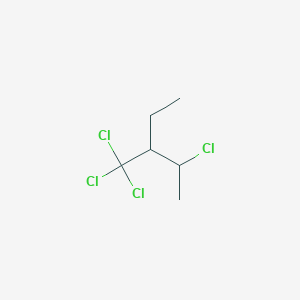

2-Chloro-3-(trichloromethyl)pentane (CAS: Not explicitly provided in evidence) is a chlorinated alkane derivative with the molecular formula C₆H₁₀Cl₄ and an estimated molecular weight of 228.9 g/mol. Its structure consists of a pentane backbone with a chlorine atom at the second carbon and a trichloromethyl (-CCl₃) group at the third carbon. This compound is part of a broader class of halogenated hydrocarbons, which are characterized by their stability, volatility, and utility in industrial applications such as solvents, intermediates in organic synthesis, or flame retardants.

Properties

CAS No. |

66520-48-7 |

|---|---|

Molecular Formula |

C6H10Cl4 |

Molecular Weight |

223.9 g/mol |

IUPAC Name |

2-chloro-3-(trichloromethyl)pentane |

InChI |

InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3 |

InChI Key |

BHMRLSIVDIPRHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

Substitution: Products include various substituted pentanes.

Elimination: Alkenes such as 2-pentene or 3-pentene.

Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-3-(trichloromethyl)pentane with structurally related chlorinated alkanes, focusing on molecular attributes, physical properties, and reactivity:

Structural and Reactivity Analysis

Substituent Effects: The trichloromethyl group in this compound introduces significant electron-withdrawing effects, reducing reactivity toward electrophiles compared to methyl-substituted analogs like 2-chloro-3-methylpentane. In contrast, 3-chloro-3-methylpentane exhibits steric hindrance at C3, making substitution reactions at this position less favorable .

Physical Properties :

- The trichloromethyl group increases molecular weight and density, resulting in lower volatility compared to compounds with methyl or fewer chlorine substituents. For example, 2-chloro-3-methylpentane (MW 120.62) is more volatile and likely has a lower boiling point than the target compound .

Environmental and Toxicological Considerations: Chlorinated alkanes with multiple Cl groups, such as 1,1,1,3-tetrachloropentane, are often persistent organic pollutants due to their resistance to degradation. The trichloromethyl group in the target compound may similarly contribute to environmental longevity .

Key Research Findings

- Solvent Polarity and Extraction : Evidence from pesticide and honey volatile studies (unrelated to the target compound) underscores the importance of solvent polarity in isolating chlorinated compounds. For instance, dichloromethane (DCM) and pentane mixtures optimize extraction efficiency for semi-volatile chlorinated species .

- Radical Reaction Pathways: The synthesis of methyl 2-chloro-3-((S)-4-isopropylcyclohex-1-en-1-yl)propanoate via radical reactions (using pentane/Et₂O) suggests analogous methods could apply to synthesizing this compound .

- Regulatory Data : EPA listings highlight regulatory scrutiny of multi-chlorinated alkanes, emphasizing the need for detailed toxicity and environmental impact studies for compounds like 1,1,1,3-tetrachloropentane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.